molecular formula C21H24N4O3S3 B2998743 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 900001-14-1

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2998743
CAS No.: 900001-14-1
M. Wt: 476.63
InChI Key: XAXOMJHVHRLFCH-UHFFFAOYSA-N
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Description

The compound of interest features a piperazine-piperidine scaffold with a benzo[d]thiazole moiety at the piperazine nitrogen and a thiophen-2-ylsulfonyl group at the piperidine nitrogen. The benzo[d]thiazole group contributes aromaticity and hydrogen-bonding capacity, while the sulfonyl group on the thiophene ring may improve solubility and resistance to enzymatic degradation .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S3/c26-20(16-7-9-25(10-8-16)31(27,28)19-6-3-15-29-19)23-11-13-24(14-12-23)21-22-17-4-1-2-5-18(17)30-21/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXOMJHVHRLFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzo[d]thiazole moiety connected to a piperazine ring, along with a thiophenesulfonyl group attached to another piperidine ring. The structural complexity is expected to contribute to its diverse biological activities.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC21H23N3O3S2
Molecular Weight429.6 g/mol
CAS Number941868-63-9

1. Antimycobacterial Activity

Research has indicated that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibit promising antimycobacterial properties. A study found that several compounds within this class showed minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 μM) against Mycobacterium tuberculosis . Notably, compounds with trifluoromethyl substitutions demonstrated the highest efficacy, suggesting that structural modifications can significantly influence biological activity.

2. Anticancer Properties

The compound's anticancer potential has been explored through various studies. For instance, related thiazole compounds have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity, leading to reduced growth in cancer cell lines . The in vitro growth inhibitory activity of certain thiazole derivatives was reported to be significantly higher than conventional treatments, indicating their potential as effective anticancer agents .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting critical pathways in cancer cells and pathogens.
  • Cell Growth Regulation : By modulating signaling pathways such as those involving Na+/K(+)-ATPase and Ras oncogenes, the compound can influence cell proliferation and survival.

Study 1: Antimycobacterial Activity

A comprehensive study evaluated the anti-tubercular activity of various benzo[d]thiazole derivatives. The results indicated that several compounds exhibited low cytotoxicity while maintaining significant antimycobacterial activity, with therapeutic indices ranging from 8 to 64 .

Study 2: Anticancer Activity

In vitro tests on thiazole derivatives demonstrated their ability to inhibit growth in multiple human cancer cell lines, including glioma. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against resistant cancer types .

Scientific Research Applications

Based on the search results, information is available for the compound (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone , but not for the exact compound you specified, which includes a "1-(thiophen-2-ylsulfonyl)piperidin-4-yl" group. The available information focuses on the compound's structural features, potential applications, and biological activities, particularly in medicinal chemistry.

(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring a piperazine ring, a benzo[d]thiazole moiety, and a thiophene group. The methylsulfonyl group enhances its solubility and potential biological activity. This compound is of interest for its potential therapeutic effects and belongs to a class of compounds that may exhibit significant pharmacological properties.

Potential applications and research areas:

  • Antimicrobial Activity: Derivatives of this compound exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Some studies suggest that compounds containing benzo[d]thiazole and piperazine can inhibit cancer cell proliferation.
  • Neuropharmacological Effects: Compounds with piperazine rings are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
  • Pharmacokinetics and Pharmacodynamics: Interaction studies are essential for predicting the pharmacokinetics and pharmacodynamics of the compound in biological systems.

Structural Similarities
Several compounds share structural similarities:

Compound NameStructural FeaturesBiological Activity
N-(4-(6-Methylsulfonylbenzo[d]thiazol-2-yl)piperazin-1-yl)benzamideSimilar piperazine structureAnticancer
2-Methylbenzo[d]thiazole derivativesBenzo[d]thiazole coreAntimicrobial
Piperazine-based compoundsPiperazine ringNeuroactive

Comparison with Similar Compounds

Key Structural Variations in Piperazine/Piperidine Derivatives

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Key Structural Features Pharmacological or Synthetic Notes
Target Compound C₂₁H₂₃N₅O₂S₂ Benzo[d]thiazole (piperazine), thiophen-2-ylsulfonyl (piperidine) Hypothesized enhanced metabolic stability
4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (Compound 17) C₂₃H₂₅N₆O₃S Thiophen-2-yl ketone (no sulfonyl), nitroimidazole substituent Antimicrobial activity inferred from nitro group
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) C₁₉H₂₀ClF₃N₄OS Thiophene in butanone chain, trifluoromethylpyridine substituent Optimized for CNS penetration
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone C₂₇H₂₉N₅O₂ Benzoimidazole core, pyridine and methoxybenzyl groups Dual histamine H1/H4 receptor ligand activity
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O Indole substituent, benzyl-piperazine Reported in CNS-targeting libraries

Critical Analysis of Structural Differences

  • Sulfonyl vs. Ketone Groups : The target compound’s thiophen-2-ylsulfonyl group differs from the thiophen-2-yl ketone in Compound 17 . Sulfonyl groups are stronger electron-withdrawing moieties, which may reduce nucleophilic susceptibility and improve pharmacokinetic profiles.
  • Benzo[d]thiazole vs. Benzoimidazole: Compared to the benzoimidazole derivative in , the benzo[d]thiazole in the target compound lacks an NH group in the heterocycle, reducing hydrogen-bond donor capacity but increasing lipophilicity.
  • Piperidine vs. Pyridine/Phenyl Substituents : The piperidine ring in the target compound offers conformational flexibility, contrasting with rigid pyridine (MK45 ) or phenyl groups (Compound 12–16 in ).

Implications for Pharmacological Activity

  • Antimicrobial Activity : Nitroimidazole derivatives (e.g., ) exhibit antimicrobial properties, though the target compound’s sulfonyl group may shift specificity.
  • CNS Targeting : Piperazine-piperidine scaffolds (e.g., MK45 ) are common in neuroactive compounds, hinting at possible blood-brain barrier penetration.
  • Receptor Modulation : The benzo[d]thiazole group could mimic aromatic pharmacophores in kinase inhibitors or GPCR ligands .

Q & A

Q. What are the optimal synthetic routes for preparing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with benzothiazole or piperazine derivatives. For example:

  • Step 1: Condensation of 6-substituted-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one with sodium acetate-buffered acetic acid and 4-isopropylpiperazine-1-carbaldehyde under reflux (6–9 hours), followed by recrystallization from dioxane .
  • Step 2: Sulfonylation of piperidine derivatives using thiophene-2-sulfonyl chloride under basic conditions (e.g., DMF or THF with triethylamine) .
  • Characterization: Intermediates are purified via recrystallization (EtOH, dioxane) and validated using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. For example, thiourea intermediates derived from 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates show diagnostic NH stretching at 3200–3300 cm1^{-1} in IR spectra .

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Analytical Methods:
    • HPLC: Retention times (e.g., 11.351–11.959 minutes) and peak areas (>95% at 254 nm) confirm purity .
    • Elemental Analysis: Matches calculated vs. experimental values (e.g., C: 72.04% vs. 72.85%; H: 5.51% vs. 6.44%) to verify stoichiometry .
    • NMR Spectroscopy: Key signals include piperazine N–CH2_2 protons (δ 2.5–3.5 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .

Q. What are the standard protocols for evaluating the compound’s biological activity?

  • In vitro Screening: Compounds are tested against enzyme targets (e.g., kinases, GPCRs) using assays like fluorescence polarization or radiometric binding. For example, thiourea derivatives show activity against Sp1Sp5 bacterial strains, with MIC values ranging from 1–19 µg/mL .
  • Dose-Response Curves: IC50_{50} values are calculated using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole or sulfonyl groups) impact biological activity and selectivity?

  • SAR Insights:
    • Benzothiazole Modifications: Electron-withdrawing groups (e.g., Cl, NO2_2) at the 6-position enhance antimicrobial activity (e.g., 3a: MIC = 12 µg/mL vs. 3d: MIC = 3 µg/mL) .
    • Sulfonyl Group Effects: Thiophene-2-sulfonyl moieties improve metabolic stability compared to phenylsulfonyl groups due to reduced cytochrome P450 interactions .
  • Data Contradictions: Variability in yields (e.g., 8% vs. 78% in piperidin-4-yl methanone derivatives) may arise from steric hindrance or electronic effects of substituents .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • pH Stability: Buffered solutions (pH 7.4) are used to assess degradation via HPLC. Piperazine rings are prone to hydrolysis in acidic conditions (pH < 4), requiring formulation with enteric coatings .
  • Light Sensitivity: Benzothiazole derivatives degrade under UV light; storage in amber vials at −20°C is recommended .

Q. How are conflicting data on reaction yields and biological activities resolved in SAR studies?

  • Case Study: Compound 4a (15 µg/mL activity) vs. 4d (7 µg/mL) highlights the role of para-chloro substituents in enhancing potency. Contradictory yield data (e.g., 78% for fluorinated derivatives vs. 8% for triazole-containing analogs) are attributed to differences in reactivity of aryl halides vs. click chemistry intermediates .
  • Statistical Validation: Triplicate experiments with ANOVA analysis (p < 0.05) are used to confirm reproducibility .

Methodological Tables

Q. Table 1: Representative Reaction Conditions for Key Intermediates

IntermediateReagents/ConditionsYieldPurification MethodReference
Thiourea derivativesArylisothiocyanate, DMF, reflux (4 h)79–85%Recrystallization (EtOH)
Piperazine-carbaldehyde adductsAcetic acid, NaOAc, reflux (6–9 h)65–78%Recrystallization (dioxane)

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTarget (MIC, µg/mL)Key SubstituentActivity Trend
3aSp1 (12 µg/mL)2-ChlorophenylModerate
3dSp1 (3 µg/mL)4-ChlorophenylHigh
4aSp4 (7 µg/mL)4-MethoxybenzylSelective

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